

Application of 1-propyl-1H-pyrazol-3-amine in Agrochemical Research

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Compound of Interest

Compound Name: 1-propyl-1H-pyrazol-3-amine

Cat. No.: B1353360

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-propyl-1H-pyrazol-3-amine is a heterocyclic amine containing a pyrazole core. The pyrazole scaffold is a well-established "privileged structure" in agrochemical discovery, forming the basis for numerous commercial fungicides, herbicides, and insecticides.[1] The versatile chemistry of the pyrazole ring, with its multiple sites for substitution, allows for the fine-tuning of biological activity and physical properties.[2] **1-propyl-1H-pyrazol-3-amine** serves as a valuable building block for the synthesis of a diverse range of potential agrochemicals. Its N-propyl group can influence lipophilicity and binding to target sites, while the 3-amino group provides a convenient handle for further chemical modifications, such as the formation of amides, which are common in many active agrochemical compounds.[2]

Application in Fungicide Research

Pyrazole derivatives, particularly pyrazole-carboxamides, are prominent in fungicide development, most notably as Succinate Dehydrogenase Inhibitors (SDHIs).[1] These compounds disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II, leading to a halt in energy production and ultimately, fungal cell death.[1][3] While specific data for **1-propyl-1H-pyrazol-3-amine** is not extensively published, its structure is analogous to precursors used in the synthesis of active fungicidal molecules.

Quantitative Data: Fungicidal Activity of Analagous Pyrazole Derivatives

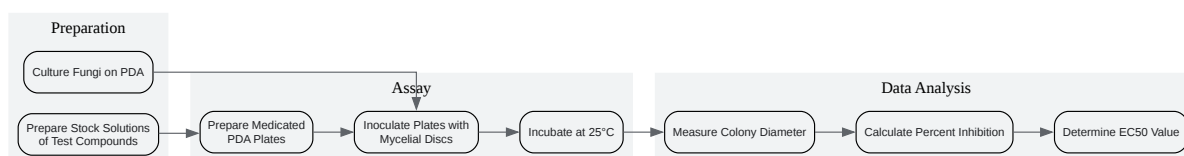
The following table summarizes the fungicidal activity of various pyrazole derivatives against several plant pathogens. This data can serve as a benchmark for new derivatives synthesized from **1-propyl-1H-pyrazol-3-amine**.

Compound ID	Fungal Species	EC50 (µg/mL)	Reference
J13 (a flavonol pyrazole amide)	Phytophthora capsici	6.29	[3]
Azoxystrobin (standard)	Phytophthora capsici	96.5	[3]
Fluopyram (standard)	Phytophthora capsici	127.95	[3]
Compound 26 (a pyrazole isothiocyanate)	Botrytis cinerea	2.432	[4]
Compound 26 (a pyrazole isothiocyanate)	Rhizoctonia solani	2.182	[4]
Compound 26 (a pyrazole isothiocyanate)	Valsa mali	1.787	[4]
Compound II-a-10 (a pyrazole diamide)	Cytospora sp.	>50	[5]
Fluxapyroxad (standard)	Cytospora sp.	1.83	[5]

Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)

This protocol is adapted from methodologies used to test the efficacy of novel pyrazole-based fungicides.[\[3\]](#)[\[4\]](#)

- **Preparation of Fungal Cultures:** Culture the target phytopathogenic fungi (e.g., *Botrytis cinerea*, *Rhizoctonia solani*) on potato dextrose agar (PDA) plates at 25°C for 3-5 days.
- **Preparation of Test Compounds:** Dissolve the synthesized **1-propyl-1H-pyrazol-3-amine** derivatives in a suitable solvent (e.g., DMSO) to create stock solutions (e.g., 10 mg/mL). Prepare a series of dilutions to achieve the desired final concentrations.
- **Preparation of Medicated Plates:** Add the appropriate volume of the stock or diluted solutions of the test compounds to molten PDA to achieve the final test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Pour the medicated agar into sterile Petri dishes. A solvent control (e.g., DMSO) and a positive control (a commercial fungicide like Azoxystrobin or Fluxapyroxad) should be included.
- **Inoculation:** Cut mycelial discs (e.g., 5 mm diameter) from the edge of the actively growing fungal cultures and place one in the center of each medicated and control PDA plate.
- **Incubation and Assessment:** Incubate the plates at 25°C. Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached approximately three-quarters of the plate's diameter.
- **Calculation of Inhibition:** Calculate the percentage of mycelial growth inhibition using the formula: $\text{Inhibition (\%)} = [(C - T) / C] \times 100$ Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.
- **Determination of EC50:** The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by probit analysis of the inhibition data.



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Workflow for in vitro antifungal activity testing.

Application in Herbicide Research

The pyrazole ring is a key component in several classes of herbicides that act on different molecular targets. For instance, some pyrazole derivatives are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen oxidase (PPO).^[6] Derivatives of **1-propyl-1H-pyrazol-3-amine** can be synthesized and screened for their potential as pre- or post-emergence herbicides.

Quantitative Data: Herbicidal Activity of Analagous Pyrazole Derivatives

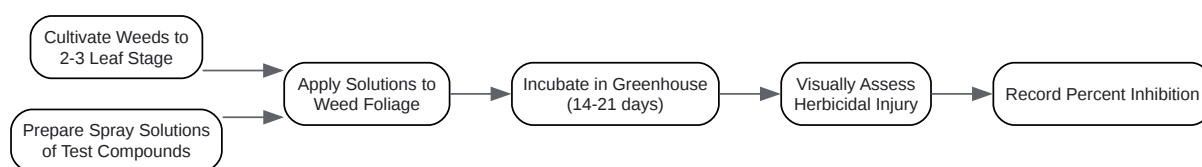
The table below presents the post-emergence herbicidal activity of selected pyrazole compounds against various weed species.

Compound ID	Weed Species	Application Rate (g a.i./ha)	Inhibition (%)	Reference
6a (a phenylpyridine pyrazole)	Digitaria sanguinalis	150	50-60	^{[7][8]}
6a (a phenylpyridine pyrazole)	Abutilon theophrasti	150	50-60	^{[7][8]}
6c (a phenylpyridine pyrazole)	Setaria viridis	150	50	^[8]
7a (a phenylpyrazole with strobilurin)	Amaranthus retroflexus	150	Good Inhibition	^[6]
7b (a phenylpyrazole with strobilurin)	Amaranthus retroflexus	150	Good Inhibition	^[6]

Experimental Protocol: Post-Emergence Herbicidal Activity Assay

This protocol outlines a greenhouse-based method for evaluating the post-emergence herbicidal effects of novel compounds.[8]

- **Plant Cultivation:** Grow various weed species (e.g., *Digitaria sanguinalis*, *Abutilon theophrasti*, *Setaria viridis*) in pots containing a suitable soil mix in a greenhouse. Allow the plants to reach the 2-3 leaf stage.
- **Preparation of Spray Solutions:** Dissolve the test compounds in a solvent such as acetone, and then dilute with water containing a surfactant (e.g., Tween-20) to achieve the desired application rate (e.g., 150 g a.i./ha).
- **Application:** Spray the test solutions evenly onto the foliage of the weed species using a laboratory sprayer. Include a solvent-only control and a positive control (a commercial herbicide).
- **Evaluation:** Keep the treated plants in the greenhouse for a specified period (e.g., 14-21 days), ensuring proper watering and environmental conditions. Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0 (no effect) to 100 (complete kill).
- **Data Analysis:** Record the percentage of inhibition for each compound against each weed species.



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Workflow for post-emergence herbicidal activity testing.

Application in Insecticide Research

Pyrazole-based insecticides are a significant class of agrochemicals, with prominent examples like Fipronil and Chlorantraniliprole.[9][10] These compounds often target the insect's nervous system, for instance, by blocking GABA-gated chloride channels or by modulating ryanodine receptors.[9][10] The **1-propyl-1H-pyrazol-3-amine** scaffold can be used to synthesize novel compounds for screening against various insect pests.

Quantitative Data: Insecticidal Activity of Analagous Pyrazole Derivatives

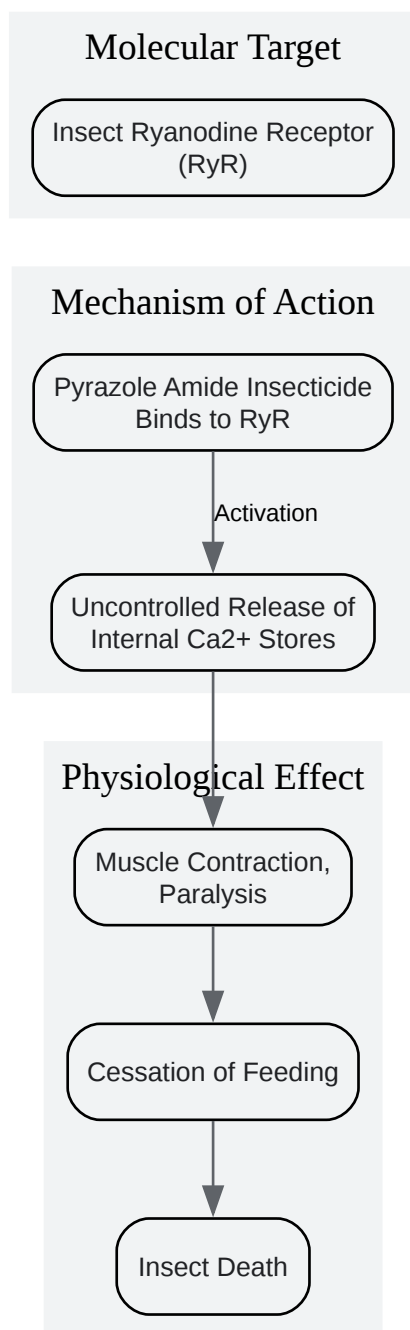
The following table shows the insecticidal activity of different pyrazole derivatives against common agricultural pests.

Compound ID	Insect Species	LC50 (µg/mL)	Reference
3d (a pyrazole Schiff base)	Termites	0.006	[9]
3f (a pyrazole Schiff base)	Termites	0.001	[9]
Fipronil (standard)	Termites	0.038	[9]
6h (a glycine-fipronil conjugate)	Locusts	47.68	[9]
Fipronil (standard)	Locusts	63.09	[9]
B2 (a flupyrimin analog)	Plutella xylostella	>70% mortality at 25 µg/mL	[11][12]
B3 (a flupyrimin analog)	Plutella xylostella	>70% mortality at 25 µg/mL	[11][12]

Experimental Protocol: Insecticidal Activity Assay (Leaf-Dipping Method)

This protocol is a common method for assessing the insecticidal activity of compounds against leaf-eating insects like *Plutella xylostella* (diamondback moth).^[10]

- **Preparation of Test Solutions:** Prepare a series of concentrations of the test compounds in an appropriate solvent-water mixture containing a surfactant.
- **Leaf Treatment:** Dip fresh cabbage leaves into the test solutions for a set period (e.g., 10-30 seconds) and then allow them to air dry.
- **Insect Exposure:** Place the treated leaves into Petri dishes lined with moistened filter paper. Introduce a known number of insect larvae (e.g., 10 third-instar larvae of *Plutella xylostella*) into each dish.
- **Incubation:** Maintain the Petri dishes at a controlled temperature and humidity (e.g., 25°C, 60-70% RH) with a set photoperiod.
- **Mortality Assessment:** Record the number of dead larvae at specific time points (e.g., 24, 48, and 72 hours) after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
- **Data Analysis:** Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC50 (lethal concentration to kill 50% of the test insects) using probit analysis.



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